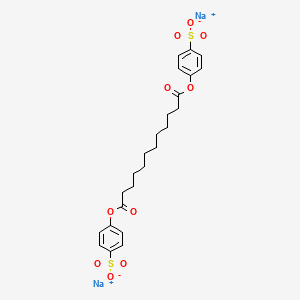
Sodium 4,4'-(dodecanedioylbis(oxy))dibenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is a chemical compound with a complex structure that includes a dodecanedioylbis(oxy) linkage between two benzenesulfonate groups. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate typically involves the reaction of dodecanedioic acid with 4-hydroxybenzenesulfonic acid under specific conditions. The reaction is facilitated by the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate dodecanedioyl chloride. This intermediate then reacts with 4-hydroxybenzenesulfonic acid in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Nitrated or sulfonated aromatic compounds.
科学研究应用
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
作用机制
The mechanism of action of Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets and pathways involved include interactions with lipid bilayers in cell membranes, leading to cell lysis and solubilization of membrane proteins.
相似化合物的比较
Similar Compounds
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar properties but a simpler structure.
Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate: Another compound with sulfonate groups but different linkage and aromatic structure.
Uniqueness
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is unique due to its dodecanedioylbis(oxy) linkage, which imparts distinct surfactant properties and enhances its ability to form stable micelles. This makes it particularly useful in applications requiring high solubilization capacity and stability.
属性
分子式 |
C24H28Na2O10S2 |
|---|---|
分子量 |
586.6 g/mol |
IUPAC 名称 |
disodium;4-[12-oxo-12-(4-sulfonatophenoxy)dodecanoyl]oxybenzenesulfonate |
InChI |
InChI=1S/C24H30O10S2.2Na/c25-23(33-19-11-15-21(16-12-19)35(27,28)29)9-7-5-3-1-2-4-6-8-10-24(26)34-20-13-17-22(18-14-20)36(30,31)32;;/h11-18H,1-10H2,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI 键 |
VRWYFVJJMKRELC-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1OC(=O)CCCCCCCCCCC(=O)OC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


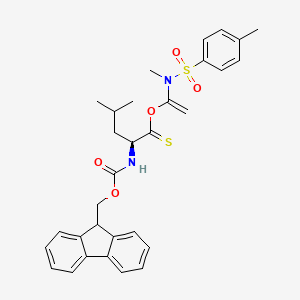
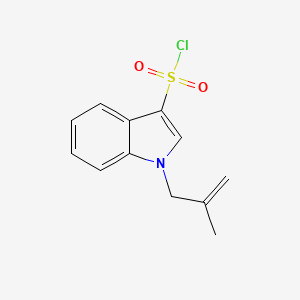
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)
![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)

![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)
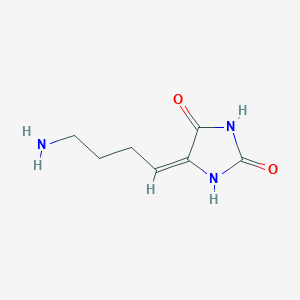
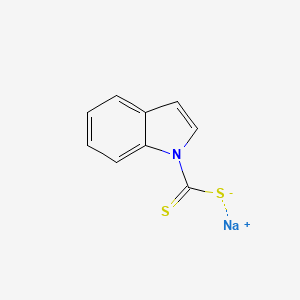


![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)
![[(2Z)-1-Ethoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12832440.png)

![2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine](/img/structure/B12832463.png)
